Octadecyl vinyl ether

CAS No.: 930-02-9

Cat. No.: VC3689332

Molecular Formula: C20H40O

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930-02-9 |

|---|---|

| Molecular Formula | C20H40O |

| Molecular Weight | 296.5 g/mol |

| IUPAC Name | 1-ethenoxyoctadecane |

| Standard InChI | InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 |

| Standard InChI Key | QJJDJWUCRAPCOL-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCOC=C |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC=C |

| Melting Point | 30.0 °C |

Introduction

Chemical Identity and Structure

Basic Information

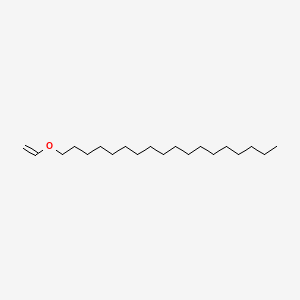

Octadecyl vinyl ether, with CAS registry number 930-02-9, belongs to the vinyl ether family of compounds. It consists of a vinyl ether group (CH₂=CH-O-) attached to an octadecyl (C₁₈H₃₇) hydrocarbon chain . The compound is known by several synonyms including:

-

Stearyl Vinyl Ether

-

Octadecane, 1-(ethenyloxy)-

-

Vinylstearylether

-

Stearyloxyethylene

Chemical Structure and Properties

The chemical structure features a vinyl group connected to an oxygen atom, which is further attached to an 18-carbon straight chain. This arrangement gives the molecule both reactive vinyl functionality and lipophilic character from the long hydrocarbon chain. The molecular formula is C₂₀H₄₀O, representing the 20 carbon atoms, 40 hydrogen atoms, and single oxygen atom in the structure .

Physical and Chemical Properties

Physical State and Appearance

At room temperature (20°C), octadecyl vinyl ether exists as a solid. It appears as a white to almost white powder or lump . The physical state is temperature-dependent, as it has a relatively low melting point near room temperature.

Physicochemical Properties

The compound possesses a range of important physicochemical properties that influence its handling, storage, and applications. These properties are summarized in Table 1 below:

Solubility

This solubility profile is typical for long-chain vinyl ethers and influences its applications and handling requirements.

Synthesis Methods

Traditional Synthesis

The primary method for preparing octadecyl vinyl ether involves the reaction of octadecyl alcohol (also known as stearyl alcohol) with acetylene in the presence of a strong base catalyst, typically potassium hydroxide . This reaction follows the general pattern for vinyl ether synthesis.

Patent Method

According to US Patent 3370095A, a specific synthesis method involves:

-

Placing octadecyl alcohol in a reaction vessel

-

Heating the alcohol to its melting point

-

Adding potassium hydroxide catalyst (typically 85% pellet KOH)

-

Raising the temperature to approximately 180°C

The patent describes a specific example where 400 grams of octadecyl alcohol are combined with 23.6 grams of 85% potassium hydroxide pellets to form the reaction medium . This process is particularly effective as it can be conducted at atmospheric pressure while still achieving good yields.

In-Situ Formation and Catalyst Behavior

An important feature of this synthesis is that the potassium hydroxide catalyst is soluble in octadecyl alcohol but becomes insoluble in the resulting octadecyl vinyl ether. As the reaction progresses, the catalyst precipitates in a very finely divided form, creating a suspension with high surface area that enhances catalytic activity . The reaction medium transitions through three phases:

-

Initially pure octadecyl alcohol

-

A mixture of octadecyl alcohol and octadecyl vinyl ether

This transition facilitates the reaction and improves efficiency, allowing for relatively low catalyst concentrations compared to other methods.

Applications and Uses

Polymer Chemistry

Octadecyl vinyl ether serves as an important monomer in polymer chemistry. The vinyl functionality allows it to participate in various polymerization reactions to form both homopolymers and copolymers with other vinyl monomers . These polymers exhibit properties influenced by the long hydrocarbon chains, including:

-

Hydrophobicity

-

Flexibility

-

Surface activity

-

Heat resistance

Coatings and Films

The polymers derived from octadecyl vinyl ether find applications in specialty coatings and film-forming compositions . The long alkyl chain contributes to:

-

Water repellency

-

Flexibility in thin films

-

Adhesion to various substrates

-

Weather resistance

Synthesis Medium

A unique application of octadecyl vinyl ether is its use as a reaction medium for the synthesis of other vinyl ethers. According to the patent information, it can serve as a stationary phase in which reactions between lower alcohols and acetylene can take place to produce corresponding lower vinyl ethers . This application takes advantage of the compound's:

-

High boiling point

-

Chemical stability

-

Ability to maintain catalyst dispersion

-

Immiscibility with many reaction products, facilitating separation

This versatility allows manufacturers to change from producing one vinyl ether product to another without replacing the reaction medium, offering economic advantages in commercial operations .

| Supplier | Size | Purity | Price (USD) | Inventory Status |

|---|---|---|---|---|

| TCI Chemical | 25 mL | >85.0% (GC) | $37.00 | Contact for availability |

| TCI Chemical | 500 mL | >85.0% (GC) | $243.00 | ≥80 units in Japan stock |

| TRC | 5 mL | Not specified | $45.00 | Not specified |

| AK Scientific | 100 g | Not specified | $121.00 | Not specified |

| Ambeed | 100 g | 98% (stabilized with MEHQ) | $38.00 | Not specified |

Note: Pricing information is based on data available as of the sources' publication dates .

Quality and Specifications

Commercial octadecyl vinyl ether typically has the following specifications:

-

Purity: >85.0% as determined by gas chromatography (GC)

-

Appearance: White to almost white powder or lump

-

Melting point: 27°C

-

Stability: May contain stabilizers such as MEHQ (monomethyl ether hydroquinone) to prevent polymerization during storage

Research Applications

Polymer Science

In polymer science research, octadecyl vinyl ether serves as a model compound for studying:

-

Cationic polymerization mechanisms

-

Structure-property relationships in vinyl polymers

-

Effects of long alkyl chains on polymer properties

-

Surface modification techniques

Novel Synthetic Pathways

The compound has been utilized in the development of novel synthetic pathways, particularly as described in patent literature. The unique reactivity of the vinyl ether group combined with the physical properties contributed by the long alkyl chain makes it valuable for specialized chemical transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume